LogP Increase of ~4-Fold Over Non-Fluorinated Parent Scaffold
The 5-trifluoromethoxy substitution confers a calculated LogP of 2.4267 , representing an increase of approximately 1.84 LogP units relative to the unsubstituted isoquinolin-1(2H)-one parent scaffold (LogP = 0.59) . This corresponds to a roughly 4-fold increase in octanol-water partition coefficient, a magnitude that is consistent with class-level understanding of the -OCF₃ group's lipophilicity contribution (π ~1.0-1.5) [1].
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.4267 |
| Comparator Or Baseline | Isoquinolin-1(2H)-one (unsubstituted parent), LogP = 0.59 |
| Quantified Difference | ΔLogP = +1.84 (approximately 4-fold increase) |
| Conditions | Calculated LogP values from vendor computational chemistry data and publicly available physicochemical databases |
Why This Matters
The enhanced lipophilicity is critical for medicinal chemistry campaigns targeting intracellular or membrane-associated targets where passive permeability is a limiting factor for hit progression.
- [1] Sloop, J.C. Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Journal of Chemistry. 2017;2017:2860123. View Source
